molecular formula C15H13ClN2O3 B5556516 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide

Cat. No.: B5556516
M. Wt: 304.73 g/mol
InChI Key: PWWIYYWUBQXWNM-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, also known as CENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CENB is a yellow crystalline powder with a molecular formula of C15H14ClN3O3 and a molecular weight of 323.74 g/mol.

Scientific Research Applications

Anticancer and Chemopreventive Potential

Studies indicate that derivatives of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, such as GW9662, exhibit significant promise as cancer chemopreventive agents. GW9662, a potent PPAR-γ antagonist, has been evaluated for its mutagenicity and pharmacokinetic profiles in animal models. Its mutagenicity, dependent on nitroreduction, and the formation of metabolites like ACPB (5-amino-2-chloro-N-phenylbenzamide) upon oral dosing suggest its systemic bioavailability mainly in the form of reduced metabolites. This points to its potential utility in chemoprevention, particularly as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissues, albeit necessitating further toxicological and bioavailability studies (Kapetanovic et al., 2012).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been extensively studied. For instance, derivatives synthesized for antidiabetic applications showed significant in vitro activity against α-glucosidase enzymes, highlighting the compound's versatility in generating pharmacologically active derivatives. Molecular docking and dynamic simulation studies further validate the inhibitory potential of these derivatives, with in silico ADMET results indicating favorable solubility and absorption profiles, aligning with Lipinski's rule of 5 and Veber's rule (Thakral et al., 2020).

Molecular Engineering

Research on the synthesis of chlorantraniliprole, using 3-methyl-2-nitrobenzoic acid as the starting material, highlights the compound's role in generating key intermediates for further chemical reactions. This process involves esterification, reduction, chlorination, and aminolysis, culminating in the production of 2-amino-5-chloro-N,3-dimethylbenzamide, an essential intermediate in creating target products (Chen Yi-fen et al., 2010).

Crystal Engineering

The study of molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, involving complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, showcases the significance of this compound derivatives in crystal engineering. These complexes demonstrate the structural insulation in hydrogen bonding and halogen bonding domains, offering insights into crystal design leveraging carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons (Saha et al., 2005).

Properties

IUPAC Name

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWIYYWUBQXWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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